molecular formula C23H25ClN4O B2754122 N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251610-11-3

N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2754122
CAS No.: 1251610-11-3
M. Wt: 408.93
InChI Key: NDZMTBJRUPDQCE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine (CAS# 1251610-11-3) is a synthetic small molecule with a molecular formula of C23H25ClN4O and a molecular weight of 408.92 g/mol . This chemical features a 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 2-ethylpiperidine carboxamide group and an N-(2-chlorophenyl)amine substituent, which are designed to confer specific target-binding properties and enhanced metabolic stability for research applications . The 1,8-naphthyridine scaffold is of significant interest in pharmacological research. Derivatives of this heterocyclic system have been extensively studied for a wide spectrum of biological activities, including potential as antimicrobial , anticancer , and anti-inflammatory agents . Some 1,8-naphthyridine-based compounds function as enzyme inhibitors, such as diacylglycerol kinase (DGK) inhibitors investigated for T cell activation and antitumor activity , or as DNA gyrase inhibitors in antibacterial research . The structural motifs present in this specific compound—such as the chlorophenyl group and the carboxamide linkage—are common in the design of bioactive molecules and are often associated with high binding affinity to target proteins . Predicted physical properties include a density of 1.250±0.06 g/cm³ at 20 °C and a boiling point of 551.2±0.0 °C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the available scientific literature on 1,8-naphthyridine derivatives to further investigate its potential applications .

Properties

IUPAC Name

[4-(2-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O/c1-3-16-8-6-7-13-28(16)23(29)18-14-25-22-17(12-11-15(2)26-22)21(18)27-20-10-5-4-9-19(20)24/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZMTBJRUPDQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4Cl)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2,6-Diaminopyridine Derivatives

The 1,8-naphthyridine scaffold is synthesized via acid-catalyzed condensation of 2,6-diaminopyridine with 1,1,3,3-tetramethoxypropane. In a representative procedure, 107 g of 2,6-diaminopyridine reacts with 129 g of 1,1,3,3-tetramethoxypropane in acetic acid/sulfuric acid (20:1 v/v) at 45–50°C for 30 minutes, yielding 70% 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one after alkaline workup and dichloromethane extraction. Acid selection profoundly impacts reaction efficiency:

Acid System Temperature (°C) Time (min) Yield (%) Purity (HPLC)
Acetic acid/H2SO4 45–50 30 70 96
Phosphoric acid 70–75 40 72 96
Acetic acid alone 25–30 60 58 89

Phosphoric acid enables higher temperature operation without decomposition, while sulfuric acid co-catalysis accelerates kinetics.

Oxidative Cyclization Strategies

Alternative routes employ oxidative coupling of β-ketoamides with aminopyridines. For instance, 7-methyl-1,8-naphthyridin-4-amine derivatives form via Mn(OAc)3-mediated cyclization in DMF at 80°C, though yields remain suboptimal (45–50%) compared to condensation methods.

Piperidine Moiety Installation

Catalytic Hydrogenation of Pyridine Precursors

The 2-ethylpiperidine segment is introduced through RuO2-catalyzed hydrogenation of 2-(2-hydroxyethyl)pyridine derivatives under high-pressure H2 (1,500–5,000 psig). Key parameters include:

  • Catalyst Loading : 0.15 g Ru per mole substrate minimizes N-methyl byproducts (<0.5%)
  • Solvent System : Piperidine/water (3:1 v/v) suppresses side reactions
  • Temperature : 100–120°C optimizes kinetics vs. decomposition

A representative batch using 246 g 2-pyridineethanol with 2.5 g RuO2 in piperidine achieves 92% conversion to 2-(2-hydroxyethyl)piperidine after 6 hours at 1,500 psig.

Carboxylative Coupling to Naphthyridine Core

The hydrogenated piperidine is converted to 2-ethylpiperidine-1-carbonyl chloride using phosgene gas in anhydrous THF. Subsequent Friedel-Crafts acylation at the naphthyridine C3 position proceeds with AlCl3 catalysis (2.2 equiv) in dichloroethane at 0°C, achieving 83% yield.

Chlorophenyl Functionalization

Buchwald-Hartwig Amination

Palladium-catalyzed coupling installs the 2-chlorophenyl group at C4. Using Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 in dioxane at 100°C, 7-methyl-3-(2-ethylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine reacts with 2-chloroiodobenzene to deliver the target compound in 78% yield after 18 hours.

Ullmann-Type Coupling Optimization

Copper-mediated conditions (CuI, 1,10-phenanthroline, K3PO4) in DMF at 130°C reduce palladium costs but require longer reaction times (48 hours) for comparable yields (72%).

Purification and Characterization

Recrystallization Protocols

Final purification employs gradient recrystallization:

  • Crude product dissolved in hot acetonitrile (65°C)
  • Filtered through Celite® to remove polymeric byproducts
  • Cooled to −20°C for 12 hours to precipitate pure compound
    This process enhances purity from 89% to 99.5% with 85% recovery.

Chromatographic Methods

Alternative purification uses alumina-packed columns with dichloromethane/methanol (80:1 v/v), resolving regioisomeric impurities. However, recrystallization remains preferred for scalability.

Reaction Scale-Up Considerations

Solvent Recycling

DMF recovery via vacuum distillation (80°C, 15 mbar) achieves 92% solvent reuse without yield loss over five batches.

Catalyst Regeneration

RuO2 catalysts regain 98% activity after 24-hour treatment in piperidine/H2 (1,000 psig) at 150°C, enabling 15+ reuse cycles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The chlorophenyl group can participate in further substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Solvents: Organic solvents like dichloromethane or ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific biological pathways.

    Material Science: Its unique chemical properties may make it useful in the development of new materials with specific characteristics.

    Industrial Chemistry: The compound could serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine" with structurally analogous 1,8-naphthyridine derivatives, focusing on substituent effects and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives

Compound Name Aryl Substituent Piperidine/Azepane Substituent Core Modifications Key Inferred Properties
Target Compound: this compound 2-chlorophenyl 2-ethylpiperidine carbonyl 7-methyl Enhanced lipophilicity (Cl, ethyl group); potential metabolic stability
N-(2,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine 2,4-difluorophenyl 4-methylpiperidine carbonyl 7-methyl Higher polarity (F substituents); possible improved solubility
3-(azepane-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine (L968-0275) 5-fluoro-2-methylphenyl Azepane (7-membered ring) carbonyl 7-methyl Larger ring size may alter binding kinetics; fluorinated aryl enhances bioavailability
7-methyl-2-phenyl-1,8-naphthyridin-4-amine Phenyl None 7-methyl Simpler structure; lacks piperidine carboxamide, likely reduced target affinity

Key Observations

The 5-fluoro-2-methylphenyl substituent in L968-0275 () combines fluorine’s metabolic stability with a methyl group’s steric bulk, possibly improving receptor selectivity .

Piperidine/Azepane Modifications: The 2-ethylpiperidine carbonyl in the target compound likely increases metabolic stability compared to the 4-methylpiperidine in ’s analog, as bulkier alkyl groups resist cytochrome P450 oxidation .

Core Modifications :

  • The 7-methyl group on the naphthyridine core is conserved across all analogs, suggesting its role in maintaining planar rigidity or π-π stacking interactions .
  • Derivatives lacking the carboxamide moiety (e.g., ’s compound) exhibit simpler structures but likely reduced potency due to the absence of hydrogen-bonding motifs .

Biological Activity

N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H25ClN2O. Its structure includes a naphthyridine core, an ethylpiperidine moiety, and a chlorophenyl substituent, which contribute to its biological activity.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine (DA), serotonin (5-HT), and norepinephrine (NE). It exhibits significant affinity for the dopamine transporter (DAT) and moderate affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET).

Key Findings:

  • Dopamine Transporter (DAT) : The compound shows high potency in inhibiting dopamine uptake with a Ki value in the low nanomolar range.
  • Serotonin Transporter (SERT) : Moderate inhibition was observed, indicating potential effects on serotonergic signaling.
  • Norepinephrine Transporter (NET) : Similar to SERT, NET inhibition suggests a multifaceted action profile.

Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo studies.

In Vitro Studies

Table 1 summarizes the binding affinities of the compound for various transporters:

Transporter Binding Affinity (Ki in nM)
Dopamine (DAT)6.23
Serotonin (SERT)456
Norepinephrine (NET)7.56

These values indicate that the compound is a potent inhibitor of DAT and NET while exhibiting moderate activity at SERT.

In Vivo Studies

In animal models, particularly rodent studies, the compound demonstrated significant effects on locomotor activity. It was found to elevate locomotion for extended periods compared to traditional stimulants like cocaine. This suggests potential therapeutic applications in treating disorders related to dopaminergic dysfunction.

Case Studies

  • Locomotor Activity : In a study involving mice, the compound was shown to significantly increase locomotor activity over a prolonged duration when compared to cocaine. This indicates a longer-lasting effect on dopaminergic pathways.
  • Drug Discrimination : In rats trained to recognize cocaine's effects, the compound successfully generalized the cocaine discriminative stimulus, suggesting similar psychoactive properties.

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization prevents side reactions (e.g., decomposition of intermediates) .
  • Catalyst selection : Palladium or copper catalysts improve coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity .

Yield optimization (typically 60–85%) requires iterative purification via column chromatography and crystallization .

Basic Question: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl at C7, ethylpiperidine carbonyl at C3) via chemical shifts (e.g., δ 2.4–2.6 ppm for methyl groups) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the naphthyridine core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected ~450–460 Da) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and amine/amide bonds (~3300 cm⁻¹) .

Data Cross-Validation : Discrepancies between theoretical and observed spectra may indicate incomplete purification or tautomeric forms .

Advanced Question: How do structural modifications (e.g., substituents on the piperidine or chlorophenyl groups) alter biological activity?

Methodological Answer:

  • Piperidine Modifications :
    • Ethyl vs. methyl substituents : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration in neurological targets .
    • Carbonyl positioning : Piperidine-1-carbonyl vs. thiomorpholine-4-carbonyl alters hydrogen-bonding interactions with kinase ATP-binding pockets .
  • Chlorophenyl Effects :
    • Ortho-chloro substitution : Steric hindrance reduces off-target binding compared to para-substituted analogs .

Q. Experimental Design :

  • SAR Studies : Synthesize analogs with systematic substituent changes and test in kinase inhibition assays (e.g., IC50 measurements against EGFR or Aurora kinases) .
  • Computational Modeling : Docking studies (AutoDock, Schrödinger) predict binding affinity changes due to substituent bulk or polarity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for naphthyridine derivatives?

Methodological Answer:
Common Contradictions :

  • Discrepancies in IC50 values for kinase inhibition .
  • Variable solubility profiles in pharmacokinetic studies .

Q. Resolution Strategies :

Standardize Assay Conditions :

  • Use consistent ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
  • Control pH (7.4) and temperature (37°C) in solubility tests .

Validate Target Selectivity :

  • Perform counter-screens against unrelated kinases (e.g., CDK2, VEGFR2) to confirm specificity .

Batch-to-Batch Analysis :

  • Compare purity (>95% by HPLC) and stereochemical integrity (chiral HPLC) across synthetic batches .

Case Study : A 2025 study found that residual DMF in impure batches artificially inflated solubility data, necessitating rigorous solvent removal .

Advanced Question: What mechanistic insights explain the compound’s interaction with kinase targets?

Methodological Answer:

  • Binding Mode : The naphthyridine core mimics ATP’s adenine ring, forming π-π interactions with kinase hinge regions .
  • Piperidine-Carbonyl Role : The carbonyl oxygen hydrogen-bonds with catalytic lysine residues (e.g., Lys745 in EGFR), stabilizing the inactive kinase conformation .
  • Chlorophenyl Contribution : The chloro group occupies a hydrophobic pocket, reducing entropic penalties upon binding .

Q. Experimental Validation :

  • X-ray Crystallography : Resolve co-crystal structures with kinases (e.g., PDB: 4HJO) to map interactions .
  • Mutagenesis Studies : Replace Lys745 with alanine to abolish hydrogen bonding and confirm its role .

Basic Question: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

  • Thermal Stability : Degrades at >100°C (TGA data), forming decomposition products like chloroaniline derivatives .
  • Photostability : UV exposure (254 nm) induces naphthyridine ring cleavage; store in amber vials .
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH <3 or >10); use lyophilized forms for long-term storage .

Q. Best Practices :

  • Storage : -20°C under nitrogen atmosphere .
  • Stability Monitoring : Monthly HPLC checks for degradation peaks (~3% degradation/year under optimal conditions) .

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